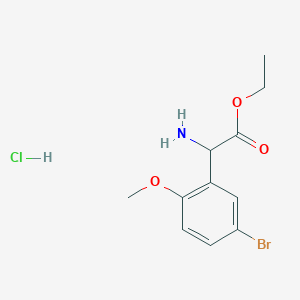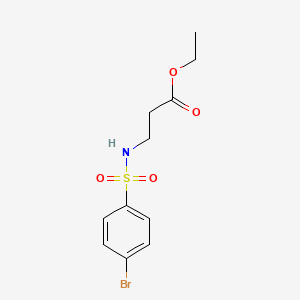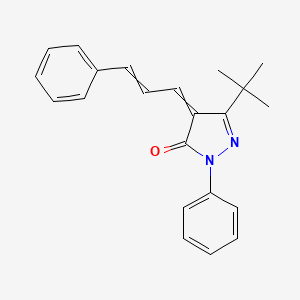
Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride
Overview
Description
Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is an organic compound that belongs to the class of phenylacetates. It is characterized by the presence of an ethyl amino group, a bromine atom at the 5th position, and a methoxy group at the 2nd position on the phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride typically involves a multi-step process One common method includes the bromination of 2-methoxyphenylacetic acid, followed by esterification to form ethyl 5-bromo-2-methoxyphenylacetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylacetate without the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.
Reduction: Formation of ethyl amino(2-methoxyphenyl)acetate.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards molecular targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl amino(2-methoxyphenyl)acetate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Ethyl amino(5-chloro-2-methoxyphenyl)acetate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Ethyl amino(5-bromo-2-hydroxyphenyl)acetate:
Uniqueness
Ethyl amino(5-bromo-2-methoxyphenyl)acetate hydrochloride is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its electrophilicity, making it a valuable intermediate in various synthetic transformations. Additionally, the methoxy group can influence its solubility and interaction with biological targets, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-amino-2-(5-bromo-2-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2;/h4-6,10H,3,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWQRVROBCDPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC(=C1)Br)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)

![4-methoxy-2-[3-(4-piperidinyl)-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B3074954.png)
![2-[(4-Fluorobenzyl)amino]-4-(4-isopropylphenyl)-4-oxobutanoic acid](/img/structure/B3074964.png)
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-{[4-(pyridin-2-ylsulfanyl)phenyl]amino}prop-2-enenitrile](/img/structure/B3074965.png)

![1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B3074973.png)
![5-{2-[2-(Benzyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3074981.png)





![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)
